molecular formula C10H14ClN3O B8730895 N-(3-Amino-4-chlorophenyl)-2-(dimethylamino)acetamide

N-(3-Amino-4-chlorophenyl)-2-(dimethylamino)acetamide

Cat. No.: B8730895
M. Wt: 227.69 g/mol
InChI Key: VJLLDENLRNEMDA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(dimethylamino)acetamide is a chemical compound with a unique structure that includes an amino group, a chlorophenyl group, and a dimethylglycinamide moiety

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Amino-4-chlorophenyl)-2-(dimethylamino)acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-7-3-4-8(11)9(12)5-7/h3-5H,6,12H2,1-2H3,(H,13,15)

InChI Key

VJLLDENLRNEMDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide (1.0 g, 3.89 mmol), SnCL2×2 H2O (5.26 g, 23.3 mmol, Aldrich), and 1M HCl (2 mL, Aldrich) in absolute ethanol (100 mL) was allowed to stir at RT overnight. The reaction was diluted with methanol (100 mL) and quenched with saturated NaHCO3 (200 mL). After stirring 2 hrs at rt, the emulsion was filtered through a celite pad and filtrate evaporated. The residue was then resuspended in dichloromethane (200 mL), washed with water (200 mL), organic layer concentrated by rotary evaporation, and placed under high vacuum to provide N1-(3-amino-4-chlorophenyl)-N2,N2-dimethylglycinamide (0.9 g, 55%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.22 (s, 6 H) 2.99 (s, 2 H) 5.29 (s, 2 H) 6.68-6.74 (m, 1 H) 7.03 (d, J=8.61 Hz, 1 H) 7.22 (d, J=2.38 Hz, 1 H) 9.49 (s, 1 H). ESIMS (M+H)+=228.
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